![molecular formula C21H25ClN2O4S B057086 Repinotan hydrochloride CAS No. 144980-77-8](/img/structure/B57086.png)
Repinotan hydrochloride
Overview
Description
Synthesis Analysis
Bayer Healthcare AG synthesized Repinotan in three main reaction sequences . The last step in the synthesis involves the reaction between ®-2-aminomethylchroman and N-(4-bromobutyl)saccharin .
Molecular Structure Analysis
Repinotan has a molecular weight of 400.49 g/mol . Its chemical formula is C21H24N2O4S . The IUPAC name for Repinotan is ®-(-)-2-[4-[(chroman-2-ylmethyl)-amino]-butyl]-1,1-dioxo-benzo[d]isothiazolone .
Chemical Reactions Analysis
Repinotan is a highly potent 5-HT1A receptor agonist with strong neuroprotective efficacy in animal models of middle cerebral artery occlusion and traumatic brain injury . In the permanent middle cerebral artery occlusion model, repinotan showed neuroprotective efficacy when administered as a triple bolus injection or an intravenous infusion .
Physical And Chemical Properties Analysis
Repinotan is an enantiomerically pure aminomethyl chromane derivative with a saccharinylbutyl substituent . It is classified as a synthetic organic and possesses five hydrogen bond acceptors and one hydrogen bond donor .
Scientific Research Applications
Neuroprotection
Repinotan is a highly potent and selective 5-HT1A receptor full agonist . It has demonstrated neuroprotective effects in various experimental models that mimic brain injury. These effects include:
- Inhibition of Neuronal Firing : Repinotan induces long-lasting but reversible inhibition of neuronal firing both in vitro and in vivo, highlighting its hyperpolarizing properties .
- Reduction of Neuronal Loss : Early trials showed that repinotan reduced hippocampal CA1 and CA3 neuronal loss and mitigated cortical tissue damage .
- Improvement in Spatial Learning : Repinotan was associated with improved spatial learning deficits in animal models .
Respiratory Depression
Repinotan has been found effective in countering respiratory depression caused by morphine. It also represses nociception at high doses but enhances nociception at small doses . This property could have implications for conditions like Parkinson’s disease, as repinotan reduces glutamate-induced excitotoxicity and cell death .
Other Investigational Applications
While repinotan failed to demonstrate sufficient efficacy for acute ischemic stroke treatment, it continues to be investigated for other potential uses. Notably:
- Stroke Prevention : Repinotan was initially trialed as a candidate for reducing brain injury following head trauma and as a preventative measure for secondary brain damage in ischemic stroke victims .
- Analgesic Effects : Although it slightly reduces analgesic effects, repinotan effectively counteracts respiratory depression produced by morphine .
Mechanism of Action
Target of Action
Repinotan hydrochloride, also known as Bay x 3702, is a high-affinity, selective, full agonist of the 5HT1A-receptor subtype . The 5HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes.
Mode of Action
Repinotan interacts with its primary target, the 5HT1A receptor, by acting as a full agonist . This means it binds to the receptor and activates it, leading to a biological response. Specifically, repinotan inhibits glutamate-induced depolarization . This interaction results in a variety of changes at the cellular level, which are mediated by several mechanisms and signaling pathways .
Biochemical Pathways
The effect of repinotan in neuronal cells is reported to be mediated by a variety of mechanisms and signaling pathways . These include:
These pathways collectively contribute to the neuroprotective properties of repinotan.
Pharmacokinetics
It is known that the compound’s clearance and volume of distribution are independent of dose , indicating linear pharmacokinetics. The half-life of repinotan is approximately 1 hour
Result of Action
The molecular and cellular effects of repinotan’s action are primarily neuroprotective . It has been shown to reduce hippocampal CA1 and CA3 neuronal loss, cortical tissue damage, and mitigate spatial learning deficits . Furthermore, repinotan has been found to be effective at stopping respiratory depression caused by morphine .
Action Environment
The action, efficacy, and stability of repinotan can be influenced by various environmental factors. For instance, the primary metabolizer of repinotan is CYP2D6 , and ethnic differences are known to affect CYP2D6 Therefore, the individual’s genetic makeup can influence the action of repinotan
Future Directions
While Repinotan failed to demonstrate sufficient efficacy in phase II trials for the treatment of stroke, it continues to be investigated for other applications . It was found to be effective at counteracting the respiratory depression produced by morphine, though with slight reduction in analgesic effects . It may also be applicable to Parkinson’s, as it is able to reduce glutamate-induced excitotoxicity and thereby some cell death .
properties
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYREHZJIHPML-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932465 | |
Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Repinotan hydrochloride | |
CAS RN |
144980-77-8 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bay x 3702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPINOTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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